3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride
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Overview
Description
3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride is a heterocyclic compound with a seven-membered ring containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-2-butenal with cysteine in a pseudo-three-component reaction, leading to the formation of hexahydro-1,4-thiazepines . This reaction is often carried out under solvent-free conditions to enhance efficiency and yield.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, including the use of continuous flow reactors to ensure consistent quality and high yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazepane derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial, antifungal, and anticancer agents.
Mechanism of Action
The mechanism of action of 3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit biological activity, such as inhibiting enzyme function or disrupting cellular processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,4-Thiazepane: A similar seven-membered ring compound without the 1,1-dioxide group.
Benzothiazepine: Contains a benzene ring fused to the thiazepine ring, offering different chemical properties.
Oxazepine: A related compound with an oxygen atom in place of sulfur.
Uniqueness
3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride is unique due to the presence of the 1,1-dioxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6-5-10(8,9)4-2-3-7-6;/h6-7H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFCQHAITFRIPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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